molecular formula C32H50O5 B13065268 KadcoccinoneK

KadcoccinoneK

Cat. No.: B13065268
M. Wt: 514.7 g/mol
InChI Key: FTIJNLOPWIHGBI-LSSPYTCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KadcoccinoneK is a synthetic organic compound that has garnered significant interest in various scientific fields due to its unique chemical properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of KadcoccinoneK typically involves a multi-step process that includes the formation of intermediate compounds. The initial step often involves the reaction of precursor molecules under controlled conditions to form the core structure of this compound. Subsequent steps may include functional group modifications and purification processes to achieve the desired purity and yield.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This may involve the use of advanced reactors, continuous flow systems, and automated control systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions: KadcoccinoneK undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve halogenation or nitration, where this compound reacts with halogens or nitrating agents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

KadcoccinoneK has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of KadcoccinoneK involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Compound A: Shares a similar core structure but differs in functional groups.

    Compound B: Exhibits similar reactivity but has different physical properties.

    Compound C: Used in similar applications but has a distinct mechanism of action.

Uniqueness: KadcoccinoneK stands out due to its unique combination of stability, reactivity, and versatility

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,5R,9S,10R,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(35)36)22-14-17-31(7)23-12-13-25-29(4,5)26(34)15-16-30(25,6)24(23)18-27(32(22,31)8)37-21(3)33/h11-12,19,22,24-27,34H,9-10,13-18H2,1-8H3,(H,35,36)/b20-11-/t19-,22-,24-,25+,26-,27+,30-,31+,32+/m1/s1

InChI Key

FTIJNLOPWIHGBI-LSSPYTCTSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1([C@H](C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(C(CC3C2=CCC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C

Origin of Product

United States

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